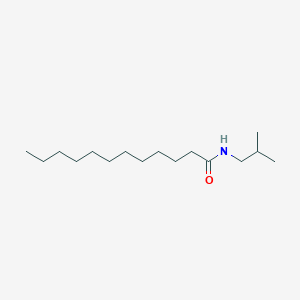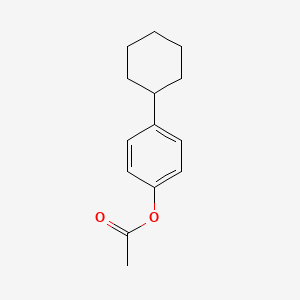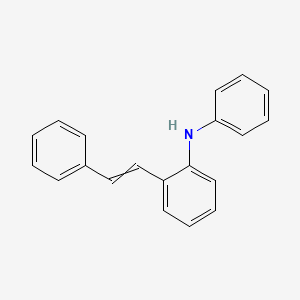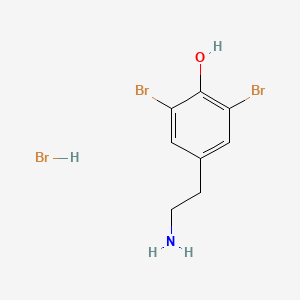
3,5-Dibromotyramine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromotyramine hydrobromide is a brominated derivative of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromotyramine hydrobromide typically involves the bromination of tyramine. One common method includes treating tyramine with bromine in the presence of a suitable solvent, such as ethanol. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 3 and 5 positions of the aromatic ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and bromine concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3,5-Dibromotyramine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted tyramine derivatives.
Oxidation Reactions: Products may include quinones or other oxidized forms of the compound.
Reduction Reactions: Reduced forms of the compound, such as amines or alcohols, are typically obtained.
Applications De Recherche Scientifique
3,5-Dibromotyramine hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,5-dibromotyramine hydrobromide involves its interaction with specific molecular targets. In biological systems, it may act by modulating the activity of enzymes or receptors involved in neurotransmission. The exact pathways and targets are still under investigation, but its structural similarity to tyramine suggests it may influence catecholamine release and metabolism.
Comparaison Avec Des Composés Similaires
Tyramine: The parent compound, which lacks the bromine substituents.
3,5-Dibromophenethylamine: A structurally similar compound with bromine atoms at the same positions but lacking the hydroxyl group.
Uniqueness: 3,5-Dibromotyramine hydrobromide is unique due to the presence of both bromine atoms and the hydroxyl group, which confer distinct chemical and biological properties. Its brominated structure enhances its reactivity and potential biological activity compared to non-brominated analogs.
Propriétés
Numéro CAS |
73414-58-1 |
|---|---|
Formule moléculaire |
C8H10Br3NO |
Poids moléculaire |
375.88 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-2,6-dibromophenol;hydrobromide |
InChI |
InChI=1S/C8H9Br2NO.BrH/c9-6-3-5(1-2-11)4-7(10)8(6)12;/h3-4,12H,1-2,11H2;1H |
Clé InChI |
AWEREFBSIVOXCE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)O)Br)CCN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



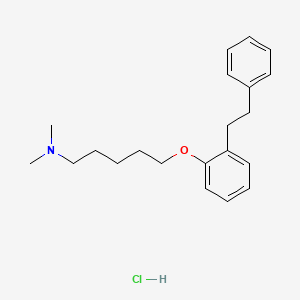
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
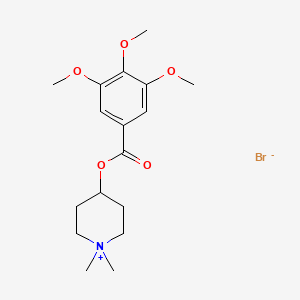
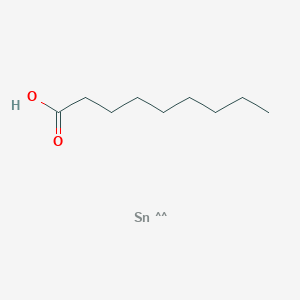
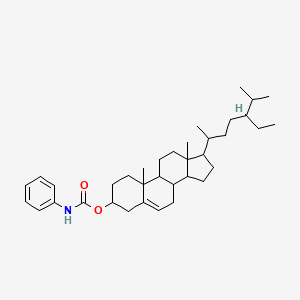
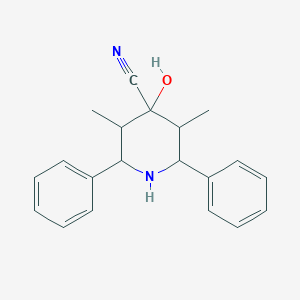

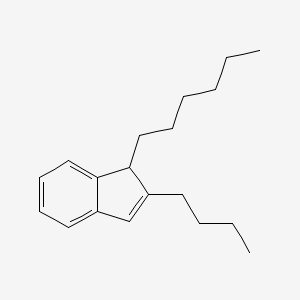
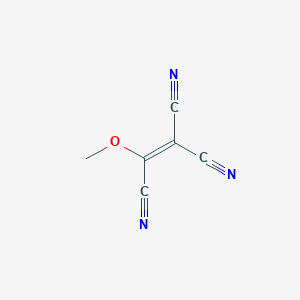
![2-(Dimethylamino)ethanol;2,2-dimethylpropane-1,3-diol;hexanedioic acid;3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B14462851.png)
